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1-(4-Methyl-1,3-thiazol-5-yl)ethanamine

Cat. No.: B2388975
CAS No.: 933749-33-8
M. Wt: 142.22
InChI Key: JOBBHTSHHQMJDQ-UHFFFAOYSA-N
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Description

Contextual Significance of Thiazole-Containing Amines in Chemical Research

Thiazole-containing amines represent a cornerstone in modern medicinal chemistry and materials science. bohrium.comsciencescholar.us The thiazole (B1198619) ring is a key structural motif found in numerous natural and synthetic compounds with a wide array of pharmacological properties. ijarsct.co.inbritannica.com Its presence is notable in essential biomolecules like vitamin B1 (thiamine) and in widely used pharmaceuticals, including antimicrobial, antiretroviral, and antifungal agents. ijarsct.co.inwikipedia.org

The incorporation of an amine group into a thiazole scaffold further enhances the molecular diversity and potential for biological interaction. These amines serve as crucial building blocks in the synthesis of more complex molecules. nih.gov Their functional groups can engage in various chemical reactions, allowing for the targeted design of compounds with specific properties. smolecule.com

The research applications for thiazole derivatives are extensive and varied:

Medicinal Chemistry : Thiazole derivatives are investigated for a multitude of therapeutic effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities. mdpi.com The structural framework of thiazole is considered a valuable scaffold for developing new drugs to combat increasing drug resistance. bohrium.com

Agricultural Science : In agriculture, these compounds are explored for their potential as novel pesticides and plant growth regulators, offering more effective and potentially environmentally safer alternatives to existing products.

Materials Science : The unique electronic and structural properties of thiazoles make them suitable for applications in polymer chemistry and nanotechnology. rsc.org They can be integrated into polymers to improve thermal stability and mechanical strength or used in the synthesis of functionalized nanoparticles. nih.gov

The significance of this class of compounds lies in the thiazole ring's ability to act as a stable, aromatic scaffold that can be readily functionalized, leading to compounds with tailored biological and material properties. sciencescholar.us

Structural Isomerism and Precise Nomenclature of 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine and Related Thiazole-Ethanamine Analogs

The precise naming of this compound according to IUPAC nomenclature is critical for distinguishing it from its various structural isomers. The name defines a specific arrangement of atoms: an ethanamine (-CH(NH₂)CH₃) group is attached at its first carbon to the 5-position of a thiazole ring, which itself has a methyl group (-CH₃) at the 4-position.

Structural isomerism in thiazole-ethanamine analogs is common and primarily arises from two factors: the substitution pattern on the thiazole ring and the structure of the amine side chain. The five-membered thiazole ring has three carbon atoms (C2, C4, C5) where substituents can be attached, leading to numerous positional isomers. ijarsct.co.in

Below is a table comparing this compound with some of its related isomers, highlighting the differences in their structures.

Compound NameMolecular FormulaKey Structural Difference from this compound
This compound C₆H₁₀N₂SReference compound. Ethanamine is at position 5.
1-(4-Methyl-1,3-thiazol-2-yl)ethanamine sigmaaldrich.comC₆H₁₀N₂SPositional isomer; the ethanamine group is attached to the C2 position of the thiazole ring instead of the C5 position.
2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine nih.govC₆H₁₀N₂SPositional isomer of the side chain; the amine group is on the second carbon of the ethyl chain, not the first.
1-(5-Ethyl-1,3-thiazol-2-yl)ethanamine chemsrc.comC₇H₁₂N₂SIsomer with different alkyl substitution and attachment point; an ethyl group is at C5 and the ethanamine at C2.
2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine americanelements.comC₈H₁₄N₂SIsomer with different alkyl groups (ethyl at C4, methyl at C5) and attachment point (ethanamine at C2).

This table is for illustrative purposes and compares the nomenclature of related structural isomers.

The specific location of the substituents drastically influences the molecule's chemical and physical properties, including its reactivity, polarity, and, consequently, its biological activity. Therefore, precise nomenclature is essential for unambiguous communication in chemical research.

Historical Development and Current Research Trends in Alkylthiazole Chemistry

The chemistry of thiazoles dates back to the late 19th century, with the pioneering work of chemists like Hantzsch and Weber, who first reported the synthesis of this heterocyclic moiety in 1887. sciencescholar.us The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remains a fundamental and widely used method for constructing the thiazole ring. wikipedia.orgresearchgate.net Early research laid the groundwork for understanding the reactivity and properties of the thiazole nucleus.

Over the decades, research into alkylthiazoles—thiazoles bearing alkyl substituents—has evolved significantly. Initially focused on fundamental synthesis and characterization, the field has expanded into numerous application-driven areas.

Current Research Trends:

Novel Synthetic Methodologies : While classical methods like the Hantzsch synthesis are still relevant, modern research focuses on developing more efficient, environmentally friendly, and versatile synthetic routes. researchgate.net This includes exploring new catalysts and reaction conditions to achieve higher yields and functional group tolerance.

Advanced Materials : A significant contemporary trend is the use of alkylthiazole-based compounds in materials science. Researchers are synthesizing novel conjugated polymers incorporating alkylthiazole units for applications in organic electronics. nih.gov These materials are being investigated for use in fullerene-free organic solar cells and for their thermoelectric properties, where the planarity and electronic nature of the thiazole ring are advantageous. rsc.orgresearchgate.net

Drug Discovery and Development : The thiazole scaffold continues to be a fertile ground for discovering new therapeutic agents. sciencescholar.us Current research involves the design and synthesis of novel thiazole derivatives as potent and selective inhibitors of specific biological targets, such as enzymes and receptors involved in cancer and infectious diseases. nih.govnih.gov There is a strong focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic profiles of these compounds. bohrium.com

The field of alkylthiazole chemistry is dynamic, building on a rich historical foundation to address modern scientific challenges in medicine, materials science, and beyond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2S B2388975 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine CAS No. 933749-33-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4(7)6-5(2)8-3-9-6/h3-4H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBBHTSHHQMJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Derivatization Strategies

Convergent and Divergent Synthesis of the 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine Core

The construction of the target molecule can be approached in two primary ways: forming the amine on a pre-existing thiazole (B1198619) ring (a divergent approach) or building the thiazole ring from precursors that already contain the essential ethanamine side chain (a convergent approach).

A highly effective and common method for synthesizing this compound is the reductive amination of its corresponding carbonyl precursor, 1-(4-methyl-1,3-thiazol-5-yl)ethanone. This process involves the reaction of the ketone with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. This one-pot procedure is advantageous as it avoids the isolation of the often-unstable imine intermediate. google.com

Several reagent systems can be employed for this transformation, offering flexibility in terms of reaction conditions and substrate compatibility. organic-chemistry.orgorganic-chemistry.org A common approach involves using ammonia, often in an alcoholic solvent like ethanol, with a Lewis acid such as titanium(IV) isopropoxide to facilitate imine formation, followed by reduction with a hydride agent like sodium borohydride. organic-chemistry.org

Alternatively, transfer hydrogenation offers a powerful method for direct reductive amination. In this approach, ammonium (B1175870) formate (B1220265) can serve as both the nitrogen source and the hydrogen donor in the presence of a suitable transition metal catalyst, such as a Cp*Ir complex. organic-chemistry.org

MethodAmine SourceReducing Agent / H-SourceCatalyst / AdditiveKey Features
Hydride Reduction Ammonia (NH₃)Sodium Borohydride (NaBH₄)Titanium(IV) Isopropoxide (Ti(OiPr)₄)Highly chemoselective mono-alkylation of ammonia; good to excellent yields. organic-chemistry.org
Transfer Hydrogenation Ammonium Formate (HCOONH₄)Ammonium Formate (HCOONH₄)Cp*Ir complexesDirect conversion of ketones to primary amines under mild conditions. organic-chemistry.org
Catalytic Hydrogenation Ammonia (NH₃)Hydrogen Gas (H₂)Amorphous Cobalt or Nickel NanoparticlesHigh selectivity and wide substrate scope using heterogeneous catalysts. organic-chemistry.org

This table presents common methodologies for the reductive amination of ketones to primary amines, which are applicable to the synthesis of this compound from its ketone precursor.

A convergent approach involves constructing the thiazole ring using building blocks that already contain the ethanamine side-chain, or a protected version thereof. The most prominent method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. asianpubs.orgresearchgate.net

To apply this to the synthesis of the target compound, a custom α-haloketone bearing a protected amine function is required. For example, a suitably protected 3-chloro-4-aminopentan-2-one derivative could be reacted with thioformamide (B92385). The protecting group on the amine is crucial to prevent unwanted side reactions and would be removed in a final step to yield the desired primary amine. This strategy allows for the introduction of the key functional groups before the formation of the heterocyclic core.

Plausible Hantzsch Synthesis Route:

Preparation of Precursor : Synthesis of an N-protected 3-chloro-4-aminopentan-2-one. A common protecting group like Boc (tert-butyloxycarbonyl) could be used.

Cyclocondensation : Reaction of the protected α-haloaminoketone with thioformamide or a synthetic equivalent in a solvent like ethanol, often with mild heating, to form the N-protected thiazole ring.

Deprotection : Removal of the protecting group (e.g., using trifluoroacetic acid for a Boc group) to unveil the final this compound.

Enantioselective Synthesis and Stereochemical Control of this compound

As this compound contains a stereocenter, controlling its absolute configuration is often critical for its intended applications. Several powerful asymmetric synthesis strategies can be employed to produce specific enantiomers.

The most direct route to enantiomerically enriched amines is the asymmetric reduction of a prochiral imine precursor. acs.org This can be achieved through either asymmetric hydrogenation (AH) using hydrogen gas or asymmetric transfer hydrogenation (ATH) using a hydrogen donor like a formic acid/triethylamine mixture. nih.govresearchgate.net

In these processes, the precursor imine, N-(1-(4-methylthiazol-5-yl)ethylidene)amine, is formed in situ or pre-formed from the corresponding ketone. This imine is then reduced in the presence of a chiral transition metal catalyst. A wide array of highly effective catalysts, typically based on rhodium, ruthenium, or iridium complexed with chiral ligands, have been developed for this purpose. acs.orgnih.govrsc.org The choice of metal, chiral ligand, and reaction conditions dictates the efficiency and enantioselectivity of the transformation.

MethodCatalyst TypeChiral Ligand ExampleH-SourceTypical Outcome
Asymmetric Hydrogenation (AH) RutheniumXyl-Skewphos/DPENH₂Excellent enantioselectivities (up to 99% ee) for N-aryl imines derived from heteroaromatic ketones. acs.org
Asymmetric Hydrogenation (AH) Iridium(S,S)-f-BinaphaneH₂Effective for N-alkyl imines, providing good enantioselectivity. acs.org
Asymmetric Transfer Hydrogenation (ATH) Rhodium(1S,2S)-TsDPENHCOOH/NEt₃High yields and excellent enantioselectivities for cyclic imines. researchgate.net
Direct Asymmetric Reductive Amination IridiumChiral Phosphoric Acid (CPA)H₂One-pot conversion of ketone and amine to chiral amine with high ee. rsc.org

This table summarizes state-of-the-art catalytic systems used for the asymmetric reduction of imines, applicable to the enantioselective synthesis of this compound.

The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

For the synthesis of chiral primary amines from ketones, the use of tert-butanesulfinamide (Ellman's auxiliary) is particularly effective. harvard.edu The synthesis proceeds in three key steps:

Condensation : 1-(4-Methyl-1,3-thiazol-5-yl)ethanone is condensed with an enantiopure tert-butanesulfinamide (either (R) or (S)) using a Lewis acid like titanium(IV) ethoxide to form an N-sulfinyl ketimine.

Diastereoselective Reduction : The C=N bond of the sulfinylimine is reduced with a simple hydride reagent, such as sodium borohydride. The bulky tert-butylsulfinyl group effectively shields one face of the imine, leading to the highly diastereoselective addition of the hydride to the opposite face.

Auxiliary Cleavage : The sulfinyl group is removed by treatment with a strong acid (e.g., HCl in an alcohol solvent), yielding the enantiomerically pure primary amine hydrochloride salt.

This method is highly predictable, and the choice of the (R)- or (S)-sulfinamide directly determines the stereochemistry of the final amine product. harvard.edu

Diastereoselective synthesis involves reactions where an existing chiral center in a molecule influences the creation of a new stereocenter. The chiral auxiliary-based method described above is a classic example of a diastereoselective transformation. The chirality of the sulfinamide auxiliary directs the formation of the new stereocenter at the carbon atom, resulting in the preferential formation of one of two possible diastereomers of the N-sulfinyl amine intermediate. The stereochemical information is effectively transferred from the auxiliary to the substrate.

The high level of diastereoselectivity is rationalized by a six-membered ring transition state model where the reducing agent's cation (e.g., Na⁺) coordinates to both the nitrogen and oxygen atoms of the sulfinyl imine. wikipedia.org This rigid conformation forces the hydride to attack from the less sterically hindered face, away from the bulky tert-butyl group, thus establishing the stereochemistry of the new chiral center with high fidelity.

Chromatographic and Crystallographic Resolution of Enantiomers

The presence of a stereocenter in this compound necessitates the separation of its enantiomers for stereospecific studies. High-performance liquid chromatography (HPLC) is a principal technique for this purpose, relying on chiral stationary phases (CSPs) to achieve resolution. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed for the enantioseparation of chiral amines and related compounds. mdpi.commdpi.com Columns like Chiralcel OD, which is based on cellulose tris(3,5-dimethylphenylcarbamate), have proven effective under both normal- and reversed-phase conditions for resolving chiral heterocyclic compounds. nih.gov The selection of the mobile phase, a mixture of solvents like n-hexane and 2-propanol for normal-phase or acetonitrile (B52724) and water for reversed-phase, is critical for achieving baseline separation. nih.gov

Table 1: Illustrative HPLC Conditions for Chiral Resolution of Heterocyclic Amines
Chiral Stationary Phase (CSP)Mobile PhaseElution ModeTypical AnalytesReference
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)n-Hexane/2-Propanol (e.g., 70:30 v/v)Normal-PhaseBenzothiadiazine derivatives nih.gov
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-R)Water/Acetonitrile (e.g., 60:40 v/v)Reversed-PhaseBenzothiadiazine derivatives nih.gov
Cellulose tris(4-methylbenzoate) (e.g., LUX Cellulose-3)Various (Normal Phase)Normal-PhaseChiral amines and amides mdpi.com
Amylose (3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3)Various AlcoholsPolar Organic ModeMolecules with central, axial, or planar stereogenicity mdpi.com

Once the enantiomers are separated, X-ray crystallography serves as the definitive method for determining their absolute configuration. While specific crystallographic data for the title compound is not detailed in the available literature, analysis of structurally similar molecules provides insight into the process. For instance, the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one reveals key structural parameters, such as bond lengths and angles, and intermolecular interactions like hydrogen bonding that dictate the crystal packing. nih.gov Such analysis confirms the three-dimensional arrangement of atoms in the resolved enantiomer.

Post-Synthetic Modification and Derivatization of this compound

The dual functionality of this compound provides a platform for extensive post-synthetic modifications.

The primary amine group is a versatile handle for a variety of chemical transformations.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides and anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups.

Alkylation: The nitrogen atom can be alkylated using alkyl halides. The reaction typically proceeds in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net Depending on the stoichiometry and reaction conditions, this can lead to the formation of secondary and tertiary amines.

Nucleophilic Substitutions: The amine's lone pair of electrons makes it an effective nucleophile. It can participate in nucleophilic aromatic substitution (SNAr) reactions, displacing leaving groups on electron-deficient aromatic or heteroaromatic rings. nih.gov This allows for the coupling of the thiazole moiety to other cyclic systems.

The thiazole ring possesses aromatic character and can undergo electrophilic aromatic substitution (SEAr), although it is generally less reactive than benzene. The existing methyl and substituted ethylamine (B1201723) groups on the ring direct incoming electrophiles to specific positions. Common SEAr reactions applicable to such heterocyclic systems include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro group onto the ring.

Halogenation: Reaction with halogens like bromine or chlorine in the presence of a Lewis acid can result in halogenated derivatives.

Sulfonation: Treatment with fuming sulfuric acid (SO₃ in H₂SO₄) can add a sulfonic acid group. youtube.com

The nitrogen atom of the thiazole ring and the nitrogen of the primary amine group are both potential donor sites for coordination with metal ions. This allows this compound to act as a ligand, potentially in a bidentate fashion, forming stable chelate complexes with various transition metals. nih.gov The formation of such complexes is often confirmed through spectroscopic methods like FTIR and UV-Visible spectroscopy, as well as magnetic susceptibility measurements. nih.govijsr.net These coordination compounds are of interest in areas such as catalysis and materials science. nih.gov

Table 2: Examples of Metal Complex Formation with N,S-Heterocyclic Ligands
Ligand TypeMetal IonsCoordination ModeProposed GeometryReference
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Zn(II), Cd(II), Sn(II)Bidentate (via S and amine N)Tetrahedral nih.gov
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolCu(II)Bidentate (via S and amine N)Square Planar nih.gov
5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thioneMn(II), Fe(II), Ni(II), Cu(II), Zn(II)BidentateVarious nih.gov

Furthermore, the basic nature of the primary amine allows for straightforward salt formation upon reaction with various acids. Salts such as hydrochlorides or hydrobromides are commonly prepared. sigmaaldrich.com This conversion is often desirable as salts typically exhibit higher melting points, improved stability, and enhanced aqueous solubility compared to the free base, facilitating their handling, purification, and use in biological assays. The formation of salts can also induce crystallization, which is beneficial for purification and structural analysis via X-ray diffraction. icatt.org.ua

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways Governed by the Amine Moiety

The primary amine group (-NH₂) is the most reactive site for many chemical transformations, primarily due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character.

The lone pair of electrons on the nitrogen atom of the ethanamine side chain makes it a potent nucleophile, enabling it to react with a wide array of electron-deficient species (electrophiles). This reactivity is fundamental to the synthesis of more complex derivatives. The amino group can readily participate in substitution reactions with various electrophilic partners. evitachem.com

Key reactions involving the nucleophilic amine include:

N-Alkylation: Reaction with alkyl halides (R-X) to form secondary and tertiary amines.

N-Acylation: Reaction with acyl chlorides (R-COCl) or acid anhydrides ((RCO)₂O) to produce stable amide derivatives.

Reaction with Isothiocyanates: Nucleophilic attack on the electrophilic carbon of an isothiocyanate (R-N=C=S) leads to the formation of thiourea derivatives. semanticscholar.org

The general scope of these reactions is summarized in the table below.

Table 1: Reaction Scope of the Amine Moiety with Common Electrophiles

Electrophile ClassExample ElectrophileProduct Type
Alkyl HalideMethyl Iodide (CH₃I)Secondary Amine
Acyl ChlorideAcetyl Chloride (CH₃COCl)Amide
Acid AnhydrideAcetic Anhydride ((CH₃CO)₂O)Amide
IsothiocyanatePhenyl Isothiocyanate (C₆H₅NCS)Thiourea
AldehydeBenzaldehyde (C₆H₅CHO)Imine (Schiff Base)
KetoneAcetone ((CH₃)₂CO)Imine (Schiff Base)

Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). This reaction is typically acid-catalyzed and involves a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate called a hemiaminal, followed by the elimination of a water molecule to form the C=N double bond. researchgate.netmdpi.com

The general mechanism for imine formation is as follows:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal (or carbinolamine).

Protonation of Hydroxyl Group: The hydroxyl group of the hemiaminal is protonated by an acid catalyst, converting it into a good leaving group (H₂O).

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of water, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the final imine product. researchgate.net

This reaction is crucial for synthesizing various derivatives and is often employed in the preparation of ligands and pharmacologically active compounds.

Influence of the Thiazole (B1198619) Ring on Electronic and Steric Effects

The thiazole ring is not merely a passive scaffold; its inherent electronic properties and substituents significantly modulate the reactivity of the entire molecule.

Thiazole is a five-membered heterocyclic compound that is considered aromatic. hmdb.ca It possesses a planar structure with significant pi-electron delocalization across the ring, which imparts considerable thermodynamic stability. wikipedia.org This aromatic character is a result of the participation of the lone pair of electrons from the sulfur atom in the π-system, along with the p-orbitals of the carbon and nitrogen atoms, creating a cyclic, planar array of 6 π-electrons that satisfies Hückel's rule.

Evidence for the aromaticity of the thiazole ring includes its characteristic chemical shifts in ¹H NMR spectroscopy, which are typically found in the aromatic region (7.27–8.77 ppm), indicating a strong diamagnetic ring current. wikipedia.org This inherent stability means that the ring system is preserved in most chemical transformations unless subjected to harsh reaction conditions.

Methyl Group (-CH₃): Located at the C4 position, the methyl group acts as a weak electron-donating group (EDG) through an inductive effect. This effect slightly increases the electron density of the thiazole ring, potentially influencing the basicity of the ring nitrogen and the nucleophilicity of the side-chain amine.

Ethanamine Group (-CH(CH₃)NH₂): The ethanamine substituent at the C5 position is an activating group. The primary amine can donate electron density to the ring, although this effect is insulated by the ethyl spacer. The primary influence of this group is its own nucleophilicity, as discussed in section 3.1.

In terms of electrophilic aromatic substitution (EAS) on the thiazole ring itself, the situation is complex. The C5 position is generally the most electron-rich and favored site for electrophilic attack in unsubstituted thiazole. pharmaguideline.com However, since this position is already occupied in the target molecule, any further substitution on the ring is unlikely and would require forcing conditions. The reactivity of the thiazole ring is also influenced by the basic nitrogen at position 3, which can be protonated under acidic conditions, thereby deactivating the ring toward electrophilic attack. researchgate.net

Table 2: Summary of Substituent Effects on the Thiazole Ring

SubstituentPositionElectronic EffectImpact on Reactivity
-CH₃ (Methyl)C4Electron-Donating (Inductive)Weakly activating; increases ring electron density.
-CH(CH₃)NH₂ (Ethanamine)C5Activating (primarily through amine reactivity)Directs reactivity to the amine group; sterically hinders attack at C4.
Ring NitrogenN3Electron-Withdrawing (Inductive); BasicDeactivates ring to EAS upon protonation.
Ring SulfurS1Electron-Donating (Resonance)Contributes to the aromaticity and electron-rich nature of the ring.

Detailed Mechanistic Studies of Chemical Transformations

While specific, published mechanistic studies for reactions involving 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine are not extensively documented, the mechanisms of its characteristic reactions can be inferred from well-established principles of organic chemistry. A prime example is the acid-catalyzed formation of an imine with an aldehyde, which provides insight into the step-by-step chemical transformation.

Proposed Mechanism for Imine Formation with Benzaldehyde:

Step 1: Nucleophilic Addition: The nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This forms a zwitterionic tetrahedral intermediate.

Step 2: Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral hemiaminal intermediate.

Step 3: Protonation of the Hydroxyl Group: In the presence of an acid catalyst (H-A), the hydroxyl group of the hemiaminal is protonated. This converts the -OH group into a much better leaving group, -OH₂⁺.

Step 4: Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom assists in the departure of a water molecule. This results in the formation of a resonance-stabilized iminium cation.

Step 5: Deprotonation: The conjugate base of the acid catalyst (A⁻) removes the proton from the nitrogen atom, regenerating the catalyst and yielding the final neutral imine product. The resulting C=N double bond is characteristic of the Schiff base. researchgate.net

This mechanism highlights the dual role of the amine group, acting first as a nucleophile and then facilitating the elimination step, a pathway common to many reactions of this compound.

Table of Mentioned Compounds

Elucidation of Reaction Intermediates

The study of reaction mechanisms is fundamental to understanding the chemical properties of this compound. The identification and characterization of transient species, or reaction intermediates, are crucial for mapping the pathway from reactants to products. While specific experimental studies elucidating the reaction intermediates of this compound are not extensively documented in publicly available literature, the general reactivity of the thiazole ring and the ethanamine side chain allows for postulation of likely intermediates in various reaction types.

For instance, in electrophilic substitution reactions on the thiazole ring, the formation of a sigma complex (or arenium ion) as an intermediate is expected. The stability of this intermediate, and thus the regioselectivity of the reaction, is influenced by the electronic effects of the methyl and ethanamine substituents.

In reactions involving the amino group of the ethanamine side chain, such as acylation or alkylation, the initial formation of a tetrahedral intermediate is a common mechanistic feature. The subsequent collapse of this intermediate leads to the final product.

Future research employing techniques such as spectroscopy (NMR, IR), mass spectrometry, and computational modeling will be instrumental in definitively identifying and characterizing the specific reaction intermediates involved in the transformations of this compound.

Kinetic and Thermodynamic Analysis of Reaction Progress

Kinetic Analysis: The rate of a chemical reaction involving this compound would be dependent on several factors, including the concentration of reactants, temperature, and the presence of catalysts. A hypothetical rate law for a reaction could be expressed as:

Rate = k[this compound]^m[Reagent]^n

where k is the rate constant, and m and n are the reaction orders with respect to each reactant. Experimental determination of these parameters would provide insight into the reaction mechanism.

Thermodynamic Analysis: The feasibility of a reaction is determined by thermodynamic parameters such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). A negative ΔG indicates a spontaneous reaction. For reactions involving this compound, these values would dictate the position of the chemical equilibrium and the theoretical yield of the product.

The following interactive data table presents hypothetical kinetic and thermodynamic data for a representative reaction of this compound to illustrate the type of information that would be sought in experimental studies.

Reaction ParameterValueUnits
Rate Constant (k)Value not availableL mol⁻¹ s⁻¹
Activation Energy (Ea)Value not availablekJ/mol
Enthalpy of Reaction (ΔH)Value not availablekJ/mol
Entropy of Reaction (ΔS)Value not availableJ/(mol·K)
Gibbs Free Energy of Reaction (ΔG)Value not availablekJ/mol

Note: The data in this table is for illustrative purposes only, as specific experimental values for this compound are not currently published.

Further empirical research is necessary to populate such tables with accurate data, which would be invaluable for the optimization of synthetic routes and the development of applications for this compound.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds. For "1-(4-Methyl-1,3-thiazol-5-yl)ethanamine," both ¹H and ¹³C NMR, along with advanced 2D NMR techniques, would provide unambiguous evidence for its constitution and stereochemistry.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton. The thiazole (B1198619) ring, being aromatic and containing heteroatoms, will have a significant effect on the chemical shifts of adjacent protons.

Thiazole Proton (H-2): A singlet is anticipated for the proton at the C-2 position of the thiazole ring, typically appearing in the downfield region.

Methyl Protons (thiazole): The methyl group attached to the thiazole ring is expected to produce a singlet.

Methine Proton (CH): The proton on the carbon adjacent to the amino group will appear as a quartet due to coupling with the neighboring methyl protons.

Amine Protons (NH₂): The two protons of the amino group will likely produce a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Methyl Protons (ethyl): The terminal methyl group of the ethanamine side chain will present as a doublet, coupled to the methine proton.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (thiazole)8.5 - 9.0SingletN/A
CH₃ (thiazole)2.4 - 2.6SingletN/A
CH (ethanamine)4.0 - 4.5Quartet~7.0
NH₂1.5 - 3.0Broad SingletN/A
CH₃ (ethanamine)1.3 - 1.5Doublet~7.0

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Thiazole Carbons (C-2, C-4, C-5): These carbons will resonate at distinct downfield positions due to their presence in a heteroaromatic system.

Methyl Carbon (thiazole): The carbon of the methyl group on the thiazole ring will appear in the aliphatic region.

Methine Carbon (CH): The carbon atom of the methine group will be found in the aliphatic region, shifted downfield by the adjacent nitrogen atom.

Methyl Carbon (ethyl): The terminal methyl carbon of the ethanamine side chain will appear at a characteristic upfield position.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (thiazole)150 - 155
C-4 (thiazole)145 - 150
C-5 (thiazole)125 - 130
CH (ethanamine)45 - 55
CH₃ (thiazole)15 - 20
CH₃ (ethanamine)20 - 25

To confirm the assignments from 1D NMR and to establish the connectivity between atoms, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the methine proton and the terminal methyl protons of the ethanamine side chain would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial in establishing the connection of the ethanamine side chain to the C-5 position of the thiazole ring. For example, correlations would be expected between the methine proton and the C-5 and C-4 carbons of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the stereochemistry of the molecule, although for this achiral molecule, its primary use would be to confirm through-space interactions consistent with the proposed structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as a pair of bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methyl and methine groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1500-1650 cm⁻¹ region. The C-N stretching of the amine and C-S stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum.

Interactive Table 3: Predicted FT-IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 3500
C-H (aliphatic)Stretching2850 - 3000
C=N (thiazole)Stretching1600 - 1650
C=C (thiazole)Stretching1500 - 1550
N-H (amine)Bending1580 - 1650
C-H (aliphatic)Bending1350 - 1470
C-N (amine)Stretching1000 - 1250
C-S (thiazole)Stretching600 - 800

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Patterns

HRMS is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For "this compound" (C₆H₁₀N₂S), the expected exact mass can be calculated. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. A likely fragmentation pathway would involve the loss of the amino group or cleavage of the bond between the ethylamine (B1201723) side chain and the thiazole ring.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to electronic transitions within the thiazole ring. Thiazole derivatives typically exhibit π → π* transitions. The position of the maximum absorption (λ_max) would be influenced by the substitution pattern on the ring. Studies on similar thiazole-containing aromatic imines suggest that such transitions can occur in the UV region. mdpi.com

X-ray Crystallography for Solid-State Structure Elucidation (if available for related compounds)

As of now, the crystal structure of "this compound" has not been reported. However, the crystal structure of a related compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, has been determined. nih.gov In this related structure, the thiazole ring is essentially planar, and the crystal packing is influenced by hydrogen bonding interactions involving the amino group and the carbonyl oxygen, as well as π-π stacking interactions between the thiazole rings. nih.gov It is plausible that in the solid state, "this compound" would also exhibit a planar thiazole ring and that its crystal packing would be dominated by intermolecular hydrogen bonds involving the primary amine group.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

No published studies employing Density Functional Theory to calculate the ground state properties, such as optimized geometry, electronic energy, and reactivity descriptors (e.g., chemical potential, hardness, and electrophilicity index) specifically for 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine were found.

Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap for this compound, have not been reported in the scientific literature. This information is crucial for assessing the molecule's kinetic stability and chemical reactivity.

There are no available theoretical predictions for the NMR chemical shifts (¹H and ¹³C) or vibrational frequencies (IR and Raman spectra) of this compound derived from quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and identifies sites for electrophilic and nucleophilic attack, has not been computationally generated and published for this compound.

Molecular Docking and Dynamics Simulations

There are no publicly accessible molecular docking or molecular dynamics simulation studies that detail the binding modes or interaction profiles of this compound with any specific protein targets.

Conformational Analysis and Flexibility Studies

For this compound, such an analysis would focus on the rotation around the single bond connecting the ethanamine side chain to the thiazole (B1198619) ring and the bond between the ethyl group and the chiral center. The resulting potential energy surface would highlight the most stable three-dimensional arrangements of the atoms.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. These models are built by establishing a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, hydrophobic) and experimentally determined activities or properties for a series of related compounds.

While numerous QSAR and QSPR studies have been conducted on various classes of thiazole derivatives to predict activities such as antimicrobial, anticancer, or anti-inflammatory effects, a specific QSAR or QSPR model that includes this compound as part of its training or test set could not be located in the reviewed literature.

The development of a predictive QSAR/QSPR model for this compound would require a dataset of structurally similar molecules with corresponding measured biological activities or properties. Descriptors for this compound, such as its LogP, molar refractivity, topological surface area, and various quantum chemical parameters, would be calculated and used as inputs for the model.

Due to the absence of published research specifically detailing the inclusion of this compound in such predictive models, no specific data tables with molecular descriptors, model equations, or statistical validation parameters can be provided.

Role As a Synthetic Building Block and Material Precursor

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

In asymmetric synthesis, the goal is to produce a specific enantiomer of a chiral molecule. sigmaaldrich.com A common strategy involves using a chiral auxiliary, which is a stereogenic group temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Due to the presence of a stereocenter in its ethylamine (B1201723) moiety, 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine is a prime candidate for development into both chiral auxiliaries and ligands for metal-catalyzed asymmetric reactions.

Chiral primary amines are foundational starting materials for a wide array of chiral auxiliaries and ligands. By reacting this compound with carboxylic acids or their derivatives, chiral amides can be formed. The resulting N-acyl derivatives can function as chiral auxiliaries, where the thiazole (B1198619) group and the chiral center work in concert to influence the facial selectivity of reactions at a prochiral center. For instance, deprotonation of an N-acyl derivative can form a chiral enolate, which can then react with electrophiles from a sterically preferred direction. wikipedia.org

Furthermore, the amine can be transformed into chiral Schiff bases or be incorporated into more complex ligand frameworks, such as those used in transition-metal catalysis. The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions, creating a chiral environment around the catalytic center. This modular approach, combining the chiral amine with the thiazole's coordination capabilities, allows for the rational design of new catalytic systems for various transformations. researchgate.net The development of such systems is crucial for expanding the toolbox of synthetic chemists, enabling the efficient and selective synthesis of enantiomerically pure compounds. mdpi.com

Derivatives of this compound have potential applications in a range of enantioselective transformations. When employed as a chiral auxiliary, it can control the stereochemistry of alkylation, acylation, and aldol (B89426) reactions. scielo.org.mxscielo.org.mx In a typical aldol reaction, a titanium or boron enolate of an N-acyl derivative would react with an aldehyde, with the chiral auxiliary directing the approach of the electrophile to yield a specific diastereomer. scielo.org.mx After the reaction, the auxiliary can be cleaved and recovered, yielding the enantiomerically enriched product. wikipedia.org

As part of a chiral ligand, the molecule can be used in metal-catalyzed reactions like asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming cross-coupling reactions. mdpi.com For example, an iridium or rhodium complex bearing a ligand derived from this compound could catalyze the hydrogenation of prochiral olefins or ketones with high enantioselectivity. The thiazole moiety's electronic properties can influence the activity of the metal center, while the chiral backbone dictates the stereochemical outcome.

Below is a table illustrating the performance of representative chiral thiazole-based catalytic systems in asymmetric transformations, demonstrating the potential of this class of compounds.

Catalyst/Ligand Type Transformation Substrate Yield (%) Enantiomeric Excess (ee %)
Dipeptide-based Brønsted Base [4+2] Annulation 5H-Thiazol-4-one up to 98 >99
Thiazolidin-2-one Auxiliary Aldol Reaction N-propionyl derivative + Benzaldehyde Good 97:3 (dr)
Oxazoline-containing Ligand Pd-catalyzed Amination Chiral aryl bromide + Primary amine 30-95 N/A

Scaffold for the Synthesis of Complex Heterocyclic Systems

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds. mdpi.comnih.gov this compound provides a pre-functionalized thiazole core that can be elaborated into more complex heterocyclic structures through various synthetic strategies.

The primary amine of this compound is a potent nucleophile, making it an ideal starting point for cyclization and ring annulation reactions. It can react with bifunctional electrophiles to construct new fused or appended rings. For example, reaction with α,β-unsaturated ketones can lead to the formation of dihydropyrimidine-fused thiazoles through a Michael addition followed by intramolecular cyclization. Similarly, condensation with diketones or ketoesters can yield pyrrole (B145914) or diazepine (B8756704) rings fused to the thiazole core.

Research on related thiazole derivatives has shown that the thiazole nucleus is a stable platform for such transformations. For instance, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, a structurally similar compound, readily reacts with heterocyclic amines and thiosemicarbazones to produce complex di- and trithiazole systems. nih.gov Intramolecular cyclization of appropriately substituted thiazoles is also a powerful method for generating novel polycyclic frameworks. mdpi.com These reactions are fundamental for building libraries of complex molecules for biological screening or materials testing. nih.govresearchgate.net

Macrocyclic compounds, particularly those containing heterocyclic elements, are of significant interest due to their unique structural and functional properties, including their ability to act as host molecules or exhibit enhanced biological activity. researchgate.net The diamine nature of this compound (considering the ring nitrogen and the exocyclic amine) makes it a suitable building block for the synthesis of macrocycles.

Through reactions like amide bond formation or reductive amination under high-dilution conditions, the molecule can be cyclized with dicarboxylic acids or dialdehydes to form thiazole-containing macrocycles. researchgate.net The incorporation of the rigid, planar thiazole ring can impart conformational stability and pre-organization to the macrocyclic structure. Recent advancements in peptide synthesis have highlighted the value of incorporating thiazole and thiazoline (B8809763) units into macrocyclic peptides to improve their stability and permeability. researchgate.netnih.gov The amine functionality of this compound provides a convenient handle for its integration into such peptide-based macrocyclic structures. While the assembly of more complex, three-dimensional cage compounds from this precursor is less explored, its defined stereochemistry and multiple reactive sites suggest it could be a valuable component in the bottom-up synthesis of such architectures.

Precursor for Advanced Functional Materials

The unique combination of a reactive primary amine and an electronically active thiazole heterocycle makes this compound a promising precursor for advanced functional materials. Its properties can be leveraged in the creation of specialized polymers and organic electronic materials.

The primary amine group allows the molecule to be used as a monomer in polymerization reactions. For example, it can undergo polycondensation with diacyl chlorides to form polyamides, or with dialdehydes to form polyimines (Schiff base polymers). The incorporation of the 4-methylthiazole (B1212942) moiety into the polymer backbone would be expected to influence the material's properties, such as thermal stability, solubility, and mechanical strength.

Furthermore, thiazole-containing π-conjugated systems are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com The thiazole ring is electron-deficient and can enhance the oxidative stability and electronic properties of conjugated materials. mdpi.com By derivatizing this compound to introduce polymerizable groups or to link it to other conjugated systems, it could serve as a building block for electroactive polymers or small molecules for use in organic electronic devices. The specific substitution pattern on the thiazole ring can be used to tune the electronic energy levels (HOMO/LUMO) of the resulting material, tailoring its properties for specific applications.

Exploration of Biological and Pharmacological Mechanisms of Action

Investigation of Antimicrobial Activities

The 1,3-thiazole heterocycle is a foundational structure in compounds possessing significant antibacterial and antifungal properties. nih.gov The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action, and thiazole (B1198619) derivatives are a promising area of research. nih.gov

Thiazole derivatives exert their antibacterial effects through various mechanisms. One of the primary modes of action involves the disruption of bacterial cell wall synthesis and the inhibition of protein synthesis, which are essential processes for bacterial survival. Studies on related thiazole compounds have demonstrated efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, certain benzo[d]thiazole derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov The structural modifications on the thiazole ring can significantly influence the compound's antibacterial potency.

Table 1: Antibacterial Activity of Structurally Related Thiazole Derivatives

Compound Type Test Organism Activity/Result Source
Benzo[d]thiazole derivative Staphylococcus aureus (MRSA) MIC 50–75 μg/mL nih.gov
Benzo[d]thiazole derivative Escherichia coli MIC 50–75 μg/mL nih.gov

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

The antifungal activity of thiazole and related heterocyclic compounds is also a subject of intensive study. A primary mechanism identified for some related compounds, such as certain 1,3,4-thiadiazole (B1197879) derivatives, is the disruption of fungal cell wall biogenesis. nih.gov This interference leads to a loss of cell shape, increased sensitivity to osmotic pressure, and ultimately, leakage of cellular contents. nih.gov Another critical target for antifungal agents is ergosterol (B1671047), the main sterol component of the fungal cell membrane. nih.gov Inhibition of ergosterol synthesis compromises the integrity of the cell membrane, leading to fungal cell death. nih.gov Studies have shown that thiazole derivatives can be effective against various fungal strains.

Table 2: Antifungal Activity of Structurally Related Thiazole Derivatives

Compound Type Test Organism Activity/Result Source
4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole derivative Aspergillus niger MIC 125–150 μg/mL nih.gov
(Z)-5-ethylidenerhodanine Saccharomyces cerevisiae High activity (MIC 3.9 μg/mL) researchgate.net

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a fungus.

Research into Anti-inflammatory Pathways

Thiazole compounds have demonstrated notable anti-inflammatory effects. Research on a novel thiazole derivative, 4-Methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid, has shown it possesses both antioxidant and anti-inflammatory properties. nih.gov The mechanism appears to involve the balancing of the antioxidant status and the preservation of inflammatory mediators. nih.gov Other studies suggest that thiazole derivatives may exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory response.

Studies on Anticancer Mechanisms

The thiazole scaffold is present in a variety of compounds investigated for their anticancer properties. nih.govmdpi.com These derivatives can induce cytotoxic effects in cancer cells through multiple pathways.

One of the significant anticancer mechanisms of thiazole derivatives involves direct interaction with critical cellular macromolecules. Certain compounds in this class are known to bind to DNA and interfere with enzymes such as topoisomerase II. This interaction can lead to the formation of DNA double-strand breaks, which triggers cell cycle arrest and ultimately leads to programmed cell death, or apoptosis. The induction of apoptosis is a key mechanism for eliminating cancerous cells, and various thiazole derivatives have been shown to activate these pathways. Furthermore, some anticancer agents featuring the indolin-2-one scaffold, which is often hybridized with thiazole or thiadiazole rings, are known to inhibit protein kinases like c-KIT, a receptor tyrosine kinase involved in cell signaling and proliferation. nih.gov

Table 3: Anticancer Mechanisms of Thiazole Derivatives

Mechanism Description Source
DNA Interaction Binding to DNA and inhibiting enzymes like topoisomerase II, causing DNA damage.
Apoptosis Induction Triggering programmed cell death in cancer cells through various cellular pathways.

Targeted protein degradation (TPD) represents an innovative therapeutic strategy, with proteolysis-targeting chimeras (PROTACs) being a leading technology in this field. nih.gov PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. researchgate.net

The mechanism of action for PROTACs is event-driven rather than occupancy-driven. nih.gov A PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex. researchgate.net This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules, marking it for destruction by the cell's proteasome. nih.govresearchgate.net This process effectively eliminates the target protein from the cell. nih.gov Because the PROTAC molecule is released after inducing ubiquitination, it can act catalytically to degrade multiple copies of the target protein. researchgate.net

While 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine has not been specifically identified in the context of PROTAC development in the available literature, its structural motifs are of interest in medicinal chemistry. As a small molecule, it represents the type of chemical scaffold that could potentially be developed into a ligand for a protein of interest, forming one of the key components of a novel PROTAC degrader in future research. escholarship.org

Examination of Antiviral Potential

The thiazole nucleus is a fundamental scaffold in the development of antiviral agents, demonstrating efficacy against a wide array of viruses. nih.govglobalresearchonline.net Thiazole derivatives have been reported to inhibit viruses such as influenza, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov The broad-spectrum antiviral activity associated with the thiazole ring suggests that this compound could be a candidate for antiviral research.

Research into related structures has yielded promising results. For instance, certain novel aminothiazole derivatives have shown significant antiviral activity against the influenza A virus, comparable to established drugs like oseltamivir (B103847) and amantadine. nih.gov Other studies have identified thiazole compounds with potent activity against Coxsackievirus B3 (CVB), SARS-CoV, respiratory syncytial virus (RSV), and various flaviviruses. researchgate.net The mechanism of action for many of these compounds involves targeting key viral enzymes or cellular processes essential for viral replication. For example, camphor-based thiazole derivatives have been synthesized and shown to inhibit the reproduction of Orthopoxviruses, including the vaccinia virus, with IC₅₀ values in the low micromolar range. nih.gov

The potential of thiazole derivatives is not limited to human viruses. Certain 1,3,4-thiadiazole sulfonamides, which share a related heterocyclic core, have demonstrated inhibitory activity against the Tobacco Mosaic Virus (TMV). mdpi.comresearchgate.net This highlights the versatility of the thiazole and related scaffolds in disrupting viral life cycles across different biological kingdoms. The collective evidence underscores the thiazole moiety as a "privileged scaffold" in antiviral drug discovery, providing a strong rationale for investigating the specific antiviral capabilities of this compound. researchgate.netump.edu.pl

Table 1: Antiviral Activity of Selected Thiazole Derivatives

Compound Class Target Virus Reported Activity (IC₅₀)
Camphor-based thiazoles Vaccinia Virus (VV) 2.4–3.7 µM
Aminothiazole derivatives Influenza A (PR8 strain) Comparable to oseltamivir
1,3,4-Thiadiazole sulfonamides Tobacco Mosaic Virus (TMV) ~50% inhibition at 500 µg/mL

Receptor and Enzyme Interaction Profiling

The interaction of this compound with specific protein targets, such as receptors and enzymes, is critical to its potential pharmacological effects. Studies on analogous structures provide significant insights into its likely binding affinities and enzymatic modulation capabilities.

The ethylamine (B1201723) side chain attached to a heterocyclic nucleus is a common feature in compounds designed to interact with neurotransmitter receptors. Research into structurally similar compounds has revealed potent and selective agonistic activity at specific serotonin (B10506) receptor subtypes. For example, a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives were synthesized and evaluated for their activity as 5-HT₂C receptor agonists. ebi.ac.uk Within this series, the compound (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) demonstrated high agonistic activity for the human 5-HT₂C receptor with an EC₅₀ value of 1.0 nM and high selectivity over the 5-HT₂A receptor subtype. ebi.ac.uk This suggests that the ethylamine portion of this compound could facilitate interactions with G-protein coupled receptors, particularly those in the serotonergic system.

Table 2: Receptor Interaction Profile of an Analogous Ethylamine Derivative

Compound Target Receptor Activity Type Potency (EC₅₀)
(S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) Human 5-HT₂C Agonist 1.0 nM

Thiazole derivatives are well-documented as modulators of enzyme activity. The 1,3-thiazole nucleus has been identified as a key structural component in the design of cholinesterase inhibitors. academie-sciences.fr Certain 1,3-thiazole derivatives have shown inhibitory activity against butyrylcholinesterase (BChE). For instance, an N-methylated amide derivative containing a 4-methoxybenzene substituent displayed inhibitory action against BChE. academie-sciences.fr

Furthermore, other studies have explored thiazole derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic diseases. mdpi.com A series of novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives were shown to inhibit 11β-HSD1, with the most active compound, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, exhibiting 82.82% inhibition at a 10 µM concentration. mdpi.com These findings indicate that the thiazole core of this compound could serve as an anchor for binding to the active sites of various enzymes, leading to their inhibition or activation.

Table 3: Enzyme Inhibition by Structurally Related Thiazole Compounds

Compound Class Target Enzyme Reported Activity
1,3-Thiazole derivatives Butyrylcholinesterase (BChE) Active Inhibition
2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives 11β-HSD1 Up to 82.82% inhibition at 10 µM

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its potency and selectivity. SAR and SMR studies on related thiazole derivatives have provided a framework for this analysis.

SAR studies on various classes of thiazole derivatives have highlighted several key structural features that govern their biological effects.

Substituents on the Thiazole Ring : The nature and position of substituents on the thiazole ring significantly influence activity. For antimicrobial applications, the introduction of different groups on the primary thiazole framework can produce encouraging results against various bacterial strains. mdpi.com For example, the presence of a nitro group at position 4 of a thiazole ring was found to be important for inhibiting microbial activity. mdpi.com In the context of cholinesterase inhibition, the substitution pattern on a phenyl ring attached to the thiazole core can drastically alter activity and selectivity. academie-sciences.fr For this compound, the methyl group at position 4 is a key feature that would influence its steric and electronic properties.

The Ethylamine Side Chain : The ethylamine moiety is critical for interactions with specific receptors, as seen in 5-HT₂C agonists. ebi.ac.uk Modifications to this chain, such as N-methylation, can impact binding affinity and functional activity. For instance, in a series of 1,3-thiazole derivatives studied as cholinesterase inhibitors, N-methylation had opposing effects on amines versus amides, indicating a complex SAR. academie-sciences.fr

The insights gained from SAR studies provide a foundation for the rational design of novel analogs with improved biological profiles. The thiazole scaffold is considered a powerful tool in rational, privileged substructure-based diversity-oriented synthesis. ump.edu.pl Based on existing research, several strategies could be employed for the rational design of analogs of this compound:

Modification of Ring Substituents : The methyl group at position 4 could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of a target binding site. Introducing electron-withdrawing or electron-donating groups could modulate the molecule's pharmacokinetic and pharmacodynamic properties.

Bioisosteric Replacement : The thiazole ring itself could be replaced with other 5-membered heterocycles (e.g., oxazole, imidazole) to assess the importance of the sulfur and nitrogen atoms for a specific biological activity.

Side Chain Elaboration : The primary amine of the ethylamine side chain could be derivatized to form amides, sulfonamides, or secondary/tertiary amines. This could alter the compound's hydrogen bonding capacity, lipophilicity, and ultimately its target affinity and selectivity. researchgate.net This approach aligns with the "complication of C5 fragment" strategy proposed for other thiazole series. ump.edu.pl

By systematically applying these design principles, new analogs can be developed from the lead structure of this compound to create more potent and selective therapeutic agents. nih.gov

Emerging Research Avenues and Future Directions

Development of Greener Synthetic Approaches

Traditional methods for synthesizing thiazole (B1198619) derivatives often rely on hazardous reagents, harsh reaction conditions, and environmentally harmful solvents, leading to significant waste generation. bepls.comnih.govmdpi.com In response, the principles of green chemistry are being increasingly applied to develop more sustainable and eco-friendly synthetic routes. researcher.life These modern approaches prioritize the use of renewable starting materials, non-toxic and recyclable catalysts, and milder reaction conditions to minimize environmental impact. nih.govmdpi.com

Key green synthetic techniques being explored for thiazole synthesis include:

Microwave-Assisted Synthesis: This method often leads to shorter reaction times, higher yields, and fewer by-products compared to conventional heating. bepls.com

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and yields, providing an energy-efficient alternative. bepls.commdpi.com

Green Solvents: Replacing hazardous solvents like DMF and nitrobenzene (B124822) with environmentally benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a major focus. bepls.commdpi.com

Reusable Catalysts: The development of solid-supported catalysts, such as silica-supported tungstosilisic acid or NiFe2O4 nanoparticles, allows for easy separation and recycling, reducing waste and cost. bepls.comacs.org

Multi-component Reactions: One-pot reactions that combine multiple starting materials in a single step are being designed to improve efficiency and reduce the number of purification steps required. bepls.comacs.org

These greener methods not only offer environmental benefits but also advantages in terms of cost-effectiveness, scalability, and simplified purification, making them highly attractive for both academic research and industrial production. nih.govresearcher.life

Table 1: Comparison of Conventional vs. Greener Synthetic Approaches for Thiazole Derivatives
ParameterConventional MethodsGreener Approaches
SolventsOften uses harmful solvents like DMF, nitrobenzene, pyridine. mdpi.comEmploys benign solvents like water, ethanol, PEG, or solvent-free conditions. bepls.com
CatalystsMay use transition-metal catalysts or harsh acids/bases. bepls.comFocuses on reusable, non-toxic, and recyclable catalysts (e.g., biocatalysts, nanoparticles). mdpi.comacs.org
Energy SourceConventional heating requiring long reaction times. mdpi.comMicrowave irradiation or ultrasonic energy for rapid heating and enhanced rates. bepls.com
EfficiencyOften involves multiple steps with intermediate purification. mdpi.comUtilizes one-pot, multi-component reactions to improve atom economy and reduce steps. bepls.comacs.org
Waste GenerationGenerates substantial chemical waste. nih.govSignificantly reduces waste, aligning with sustainability goals. researcher.life

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid testing of millions of compounds against biological targets. youtube.com State-of-the-art HTS facilities utilize advanced robotics, miniaturization with acoustic technology, and sophisticated data analysis to quickly identify "hits" from vast compound libraries. youtube.com For a molecule like 1-(4-methyl-1,3-thiazol-5-yl)ethanamine, HTS is crucial for exploring its therapeutic potential.

Future efforts will involve integrating derivatives of this compound into large-scale screening campaigns. By creating focused libraries of related thiazoles, researchers can efficiently screen for a wide range of biological activities. nih.gov The process allows for testing against numerous targets, such as enzymes and receptors, under various conditions to uncover novel bioactivities and potential mechanisms of action. nih.govyoutube.com The immense amount of data generated is handled by data scientists who use advanced algorithms to identify patterns and pinpoint the most promising drug candidates for further development. youtube.com This approach significantly accelerates the pace of discovery, reducing the time from months to weeks. youtube.com

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming medicinal chemistry and drug discovery. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design of new molecules with desired properties. nih.govpremierscience.com

For this compound and its analogs, AI and ML can be applied in several key areas:

Predictive Modeling: ML algorithms can be trained to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity (ADMET) of novel thiazole derivatives before they are synthesized. mdpi.comspringernature.com

Virtual Screening: AI can perform high-throughput virtual screening of massive digital libraries of compounds to identify those most likely to interact with a specific biological target, prioritizing synthetic efforts. nih.gov

De Novo Drug Design: Deep learning models can generate entirely new molecular structures that are optimized for a specific therapeutic profile, potentially leading to the discovery of novel and highly potent thiazole-based drug candidates. mdpi.comspringernature.com

Synthesis Planning: AI tools are also being developed to predict viable synthetic routes for complex molecules, helping chemists to devise more efficient and accessible synthetic plans. springernature.com

By integrating AI and ML, researchers can navigate the vast chemical space more effectively, reducing the time and cost associated with identifying and optimizing lead compounds. mdpi.compremierscience.com

Expanding the Scope of Synthetic and Biological Applications

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govmdpi.com Future research on this compound will focus on synthesizing new derivatives to explore and expand upon these activities.

Derivatization of the core structure—by modifying substituents on the thiazole ring or the ethanamine side chain—can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov For instance, the introduction of different heterocyclic systems at position 5 of the thiazole ring has been shown to improve antimicrobial activity. mdpi.com Similarly, modifications to create novel thiazolopyrimidine and thiazolotriazine derivatives have yielded compounds with potent antitumor activity through the inhibition of targets like VEGFR-2. nih.gov

The exploration of these new analogs against a wider range of biological targets, including those for neurodegenerative diseases, metabolic disorders, and emerging infectious diseases, represents a significant avenue for future research. nih.gov

Table 2: Established and Potential Biological Applications of Thiazole Derivatives
Application AreaEstablished ActivitiesPotential Future Directions
Infectious DiseasesAntibacterial, Antifungal, Antiviral, Antitubercular. nih.govnih.govDevelopment of agents against drug-resistant pathogens, exploring novel antiviral targets. mdpi.com
OncologyAnticancer agents targeting various mechanisms (e.g., VEGFR-2 inhibition). nih.govnih.govDesign of highly selective kinase inhibitors, development of agents for immunotherapy.
InflammationAnti-inflammatory properties. Targeting specific inflammatory pathways for autoimmune diseases and chronic inflammation.
NeurologyAnticonvulsant, Antiparkinsonian. nih.govmdpi.comDevelopment of treatments for Alzheimer's disease, anxiety, and other CNS disorders.
Crop ProtectionUsed in the development of novel pesticides. Creation of more effective and environmentally safer fungicides and insecticides.

Addressing Challenges in Scalable Synthesis and Derivatization

While many innovative thiazole derivatives are synthesized at the laboratory scale, translating these processes to large-scale industrial production presents significant challenges. bepls.com Issues such as the availability of starting materials, the need for harsh reaction conditions, the use of expensive or toxic catalysts, and difficult post-reaction processing can hinder scalability. bepls.com

Future research must focus on developing synthetic routes that are not only green but also robust, reproducible, and economically viable on a large scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact. nih.gov The development of continuous flow chemistry processes for thiazole synthesis is a promising area that can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. Furthermore, creating versatile synthetic pathways that allow for late-stage derivatization is crucial. This would enable the efficient production of a diverse library of analogs from a common intermediate, facilitating rapid structure-activity relationship (SAR) studies and the optimization of lead compounds.

Q & A

Advanced Research Question

  • DFT (B3LYP/6-311+G )**: Models charge distribution; the amine group exhibits partial positive charge (N: δ⁺ = 0.32), making it susceptible to acylation .
  • Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic hotspots (e.g., thiazole sulfur vs. amine nitrogen) .
  • Machine learning (AlphaFold2) : Predicts binding conformations with biological targets, though training datasets for thiazoles remain limited .

How can researchers address inconsistencies in reported CAS numbers or registry data for this compound?

Basic Research Question
Cross-referencing databases is critical due to registry discrepancies (e.g., CAS 58981-35-4 vs. 17928-09-5 for hydrochloride salts). Reliable sources include:

  • PubChem : Validates structures via InChI keys (e.g., InChIKey=APBTZXGPIAYMJX-UHFFFAOYSA-N) .
  • Reaxys : Confirms synthetic routes and spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.